
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The starting material, 4-(trifluoromethyl)benzaldehyde, is prepared through the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzaldehyde: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(Morpholin-4-yl)benzaldehyde: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological effects.
2-(Piperidin-4-yl)-4-(trifluoromethyl)benzaldehyde:
The presence of both the morpholine ring and the trifluoromethyl group in this compound makes it unique, offering a combination of enhanced reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-2-1-9(8-17)11(7-10)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHXGWMOXZFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

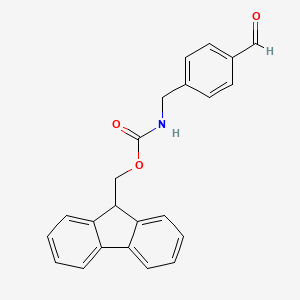
![1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine](/img/structure/B1472532.png)
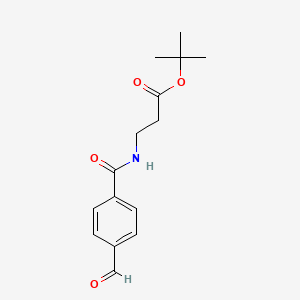

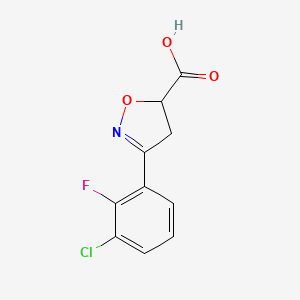
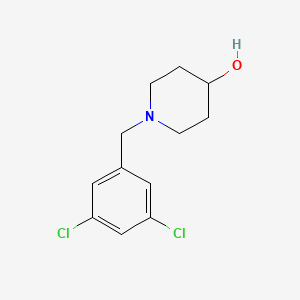

![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)

![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
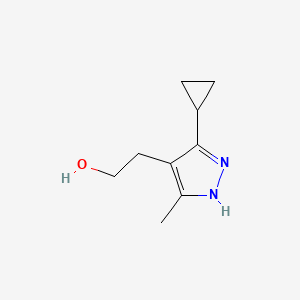
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
